molecular formula C22H18FNO2 B4130138 3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B4130138
M. Wt: 347.4 g/mol
InChI Key: LXEMEILJHSCWGF-UHFFFAOYSA-N
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Description

3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoindolinones, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions One common method includes the condensation of benzylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the isoindolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Electrophiles like bromine in acetic acid.

Major Products

    Oxidation: 3-benzyl-2-(2-fluorobenzyl)-3-keto-1-isoindolinone.

    Reduction: this compound.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-(2-chlorobenzyl)-3-hydroxy-1-isoindolinone
  • 3-benzyl-2-(2-methylbenzyl)-3-hydroxy-1-isoindolinone
  • 3-benzyl-2-(2-nitrobenzyl)-3-hydroxy-1-isoindolinone

Uniqueness

3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and increase its binding affinity to certain molecular targets.

Properties

IUPAC Name

3-benzyl-2-[(2-fluorophenyl)methyl]-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c23-20-13-7-4-10-17(20)15-24-21(25)18-11-5-6-12-19(18)22(24,26)14-16-8-2-1-3-9-16/h1-13,26H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEMEILJHSCWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
3-benzyl-2-(2-fluorobenzyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

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